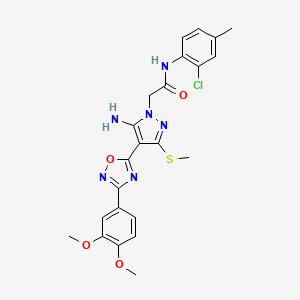![molecular formula C16H13ClN2OS B2554388 2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478029-71-9](/img/structure/B2554388.png)
2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Efficient Synthesis of N-Oxide Derivatives
The study presented in the first paper focuses on the synthesis of N-oxide derivatives, specifically substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. The process involves the oxidation of substituted 2-chloromethylpyridyl derivatives using mCPBA at low temperatures, followed by condensation with 2-mercapto-1H-benzimidazole in aprotic solvents. This results in the formation of 2-[[[pyridin-2-yl-1-oxide)methyl]sulfanyl]-1H-benzimidazole derivatives with good yield. Further oxidation of these compounds yields a mixture of sulfonyl and sulfinyl benzimidazole derivatives .
1,2-Bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its Dimorphic Hydrochloride Salt
The second paper describes the purification and crystallization of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, which was previously known as a liquid. The purified compound forms monoclinic crystals and exhibits a three-dimensional network structure due to C-H···N and C-H···S interactions. Additionally, the paper reports the isolation of two polymorphs of the corresponding hydrochloride salt. These polymorphs also form three-dimensional networks but through N-H···Cl, C-H···Cl, and C-H···S interactions, with one of the structures displaying voids .
Synthesis and Reactions of 2-chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone
The third paper discusses the synthesis of various nitroso compounds from 2-chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. The reactions with different reagents lead to the formation of 3-nitrosoimidazo[1,2-a]pyridine, 3-nitrosoimidazo[1,2-a]pyrimidine, 3-nitrosoquinoxaline, and other nitroso derivatives. The structures of these newly synthesized compounds were confirmed through elemental analysis and spectral data .
Analysis of "2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone"
While the provided papers do not directly discuss "2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone," they do provide insights into the synthesis and structural analysis of related compounds. The methods described in these papers could potentially be adapted for the synthesis and analysis of the compound . The use of mCPBA as an oxidizing agent, the formation of three-dimensional network structures through various intermolecular interactions, and the synthesis of nitroso derivatives from related chloro-hydroximino compounds are all relevant to the comprehensive analysis of the target compound. However, specific studies on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of "2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone" would be required to provide a detailed analysis .
Scientific Research Applications
Synthesis and Structural Analysis
One application of compounds related to "2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone" in scientific research involves the synthesis and structural analysis of heterocyclic compounds. For instance, the synthesis of the title compound from 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone and 3-chlorobenzaldehyde in ethanol has been described. The study highlighted the dihedral angle between the imidazopyridine ring system and the benzene ring, emphasizing the compound's crystallographic characteristics in solid state, forming dimeric units through non-classical hydrogen bonding (Bisseyou et al., 2007).
Heterocyclic Compounds Synthesis
Research on the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties demonstrates the utility of such compounds in generating targeted molecular frameworks. This work involves cyclocondensation reactions and the use of bases to yield compounds in acceptable-to-good yields, showcasing the chemical versatility and potential application in medicinal chemistry (Li et al., 2012).
Molecular Modifications for Biological Activity
Efforts in synthesizing benzimidazole derivatives carrying pyridine moiety reflect the compound's role in developing potential therapeutic agents. The process involves coupling and oxidation steps to produce derivatives with specific group frequencies, demonstrating the compound's adaptability for targeted biological activities (Prasad et al., 2018).
N-Oxide Derivatives Synthesis
The synthesis of N-Oxide derivatives, such as substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles, highlights another scientific application. This work outlines the oxidation and condensation reactions to produce compounds with significant yields, pointing towards their potential in chemical research and drug design (Ray et al., 2007).
Antituberculosis and Cytotoxicity Studies
The synthesis and in vitro studies of 3-heteroarylthioquinoline derivatives for antituberculosis activity showcase the application in biomedical research. Specific derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimal cytotoxic effects on mammalian cell lines, indicating the compound's relevance in developing new therapeutic agents (Chitra et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-16(19-9-5-4-8-15(19)18-11)13(20)10-21-14-7-3-2-6-12(14)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMKBZCDMZABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)
![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)


![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)





